molecular formula C17H16N4O4S2 B274928 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B274928
M. Wt: 404.5 g/mol
InChI Key: DYRKSSNUMACARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, also known as BOS-102, is a novel compound with potential applications in scientific research.

Mechanism of Action

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, it inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound reduces the acidity of the tumor microenvironment, making it less favorable for cancer cell growth. Additionally, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of tumor size, and the reduction of inflammation. Additionally, it has been found to have minimal toxicity in animal studies, suggesting that it may be a safe and effective treatment option for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide for lab experiments is its potential efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, it has been found to have minimal toxicity in animal studies, making it a potentially safe treatment option. However, one of the limitations of this compound is its complex synthesis method and the need for specialized equipment and techniques. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various disease models.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential applications in various disease models.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies to investigate the potential use of this compound in combination with other drugs for increased efficacy.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in cancer cell growth and inflammation. While it has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical precursors. The synthesis method has been described in detail in several research articles and involves the use of specialized equipment and techniques.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its efficacy in reducing tumor growth. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N4O4S2/c18-27(23,24)14-8-6-13(7-9-14)19-15(22)11-26-17-21-20-16(25-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)(H2,18,23,24)

InChI Key

DYRKSSNUMACARK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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